2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide
Description
This compound is a pyridine-based acetamide derivative featuring a trifluoromethyl group at the 4-position, a cyano substituent at the 3-position, and a methyl group at the 6-position of the pyridine ring. The thioether linkage connects the pyridine core to an acetamide moiety, which is substituted with a cyclohexyl group. Its molecular formula is C₁₈H₁₉F₃N₃OS, with a molecular weight of 392.42 g/mol (calculated based on structural analogs in ). The trifluoromethyl and cyano groups enhance metabolic stability and electronic properties, while the cyclohexyl substituent may influence lipophilicity and steric interactions in biological systems .
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)24-9-14(23)22-11-5-3-2-4-6-11/h7,11H,2-6,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVLCLQPHLBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2CCCCC2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, methyl, and trifluoromethyl groups. The final step involves the formation of the thioether linkage and the attachment of the cyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related compounds, highlighting key differences in substituents, molecular weights, and synthetic yields:
Structural and Functional Differences
- N-Substituent Effects: The cyclohexyl group in the target compound confers moderate lipophilicity compared to aromatic substituents like benzyl (logP ~3.2 vs. ~3.8) . 4-Fluorophenyl and 2-fluorophenyl substituents () introduce electronegative effects, enhancing hydrogen-bonding interactions with biological targets .
Pyridine Ring Modifications :
Biological Activity
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide, often referred to by its chemical structure or PubChem CID 16957374, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₃N₃OS |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the bioavailability and efficacy of the compound.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. It appears to activate caspase pathways, which are crucial for programmed cell death.
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cellular models, suggesting a role in modulating immune responses.
Case Studies and Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated around 15 µM. The study concluded that the compound could be a candidate for further development as an anticancer agent.
- Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be between 32 µg/mL and 64 µg/mL for various strains, indicating moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
